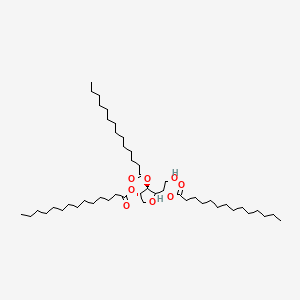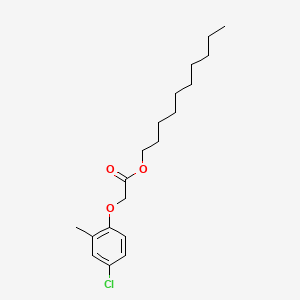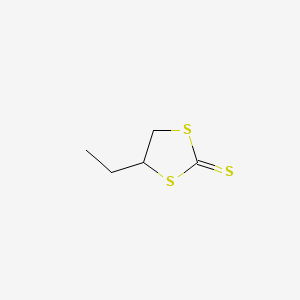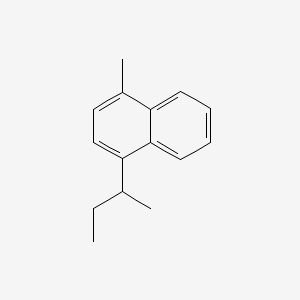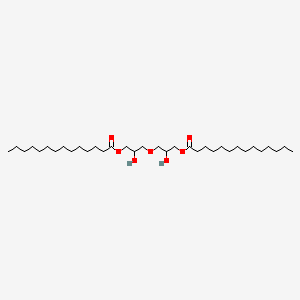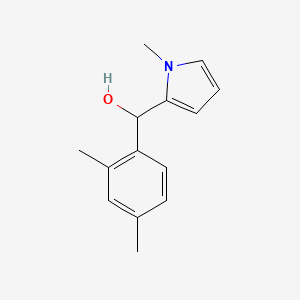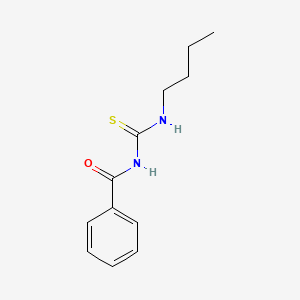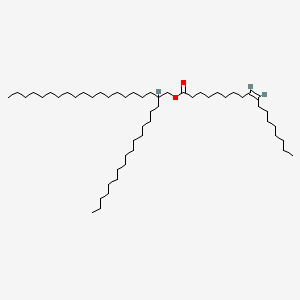
Isododecylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isododecylbenzene is an organic compound with the molecular formula C18H30. It is a colorless liquid that is primarily used in the production of surfactants and detergents. The compound consists of a benzene ring attached to a branched dodecyl group, making it a member of the alkylbenzene family .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isododecylbenzene is typically synthesized through the alkylation of benzene with isododecene in the presence of an acid catalyst such as hydrogen fluoride or aluminum chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where benzene and isododecene are mixed with the acid catalyst. The reaction mixture is then subjected to distillation to separate the this compound from other by-products. The final product is purified through additional distillation and filtration processes .
Chemical Reactions Analysis
Types of Reactions: Isododecylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound sulfonates, which are used as surfactants.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Substitution: Halogenation reactions typically use halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: this compound sulfonates.
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
Isododecylbenzene has several applications in scientific research and industry:
Chemistry: Used as a precursor in the synthesis of surfactants and detergents.
Biology: Employed in the study of lipid bilayers and membrane proteins due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of lubricants, plasticizers, and other industrial products
Mechanism of Action
The mechanism of action of isododecylbenzene primarily involves its role as a surfactant. The compound reduces the surface tension of water, allowing it to interact with both hydrophobic and hydrophilic substances. This property makes it effective in emulsifying oils and dispersing particles in aqueous solutions. The molecular targets include lipid bilayers and hydrophobic regions of proteins .
Comparison with Similar Compounds
Dodecylbenzene: Similar in structure but with a linear dodecyl group instead of a branched one.
Nonylbenzene: Contains a nonyl group attached to the benzene ring.
Octylbenzene: Features an octyl group attached to the benzene ring
Uniqueness: Isododecylbenzene is unique due to its branched alkyl chain, which imparts different physical and chemical properties compared to its linear counterparts. This branching can affect the compound’s solubility, reactivity, and interaction with other molecules, making it suitable for specific applications where linear alkylbenzenes may not be as effective .
Properties
CAS No. |
51063-44-6 |
|---|---|
Molecular Formula |
C18H30 |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
10-methylundecylbenzene |
InChI |
InChI=1S/C18H30/c1-17(2)13-9-6-4-3-5-7-10-14-18-15-11-8-12-16-18/h8,11-12,15-17H,3-7,9-10,13-14H2,1-2H3 |
InChI Key |
WBULCZWMWLOUQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


